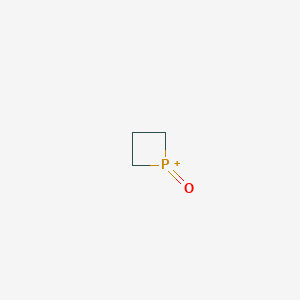

Phosphetane 1-oxide

Description

Significance of Four-Membered Phosphacycles in Contemporary Organic Synthesis

Four-membered phosphorus-containing heterocycles, known as phosphetanes, are a class of organophosphorus compounds that have garnered considerable attention in organic synthesis. rsc.org Their inherent ring strain makes them valuable as chemical building blocks and reagents. wikipedia.org This structural feature is key to their utility in P(III)/P(V)=O redox cycling, a process that allows for the catalytic use of phosphorus reagents, thereby avoiding the generation of stoichiometric phosphine (B1218219) oxide waste that is a drawback of many traditional phosphorus-mediated reactions. nih.govnih.govnih.gov The strain in the phosphetane (B12648431) ring facilitates the reduction of the corresponding phosphine oxide, a crucial step in the catalytic cycle. nih.govacs.org

The versatility of these four-membered phosphacycles is evident in their application across various synthetic transformations. They have been successfully employed as catalysts in reactions such as the Wittig reaction, Cadogan heterocyclization, and the reduction of activated alkenes. nih.govnih.govthieme-connect.com The ability to modify the substituents on the phosphetane ring allows for the fine-tuning of their catalytic activity and stereoselectivity, making them adaptable to a range of substrates and reaction conditions. acs.org

Historical Context and Evolution of Phosphetane 1-Oxide Investigations

The exploration of phosphetane chemistry has a rich history, marked by initial synthetic hurdles and subsequent breakthroughs that paved the way for their current applications.

Early Synthetic Endeavors and Foundational Discoveries

The first synthesis of a phosphetane was reported in 1957, but the method was inefficient, with very low yields. wikipedia.org A significant advancement came in 1962 with the development of a more efficient synthesis by McBride. wikipedia.org This method involves the reaction of a dichlorophosphine with an alkene in the presence of aluminum trichloride (B1173362) to form a phosphetanium salt, which is then hydrolyzed to the phosphetane oxide. wikipedia.org This breakthrough allowed for more detailed studies of the physical and chemical properties of phosphetanes and their oxides. wikipedia.org Subsequent research has led to various other synthetic methods, including those starting from phosphines or phosphine oxides and involving intramolecular cyclization. wikipedia.org

Transition to Catalytic Applications and Redox Cycling

A pivotal shift in phosphetane research was the recognition of their potential in catalytic P(III)/P(V)=O redox cycling. nih.gov This concept involves the in-situ regeneration of the active trivalent phosphine catalyst from its pentavalent phosphine oxide form using a terminal reductant, typically a hydrosilane. nih.govnih.gov The strained nature of the four-membered ring in phosphetane oxides makes them more readily reducible compared to their acyclic or larger-ring counterparts. nih.govnih.gov

This property has been exploited in several catalytic reactions. For instance, phosphetane oxides have been shown to be highly efficient catalysts for the Wittig reaction, allowing the reaction to proceed at room temperature with low catalyst loadings and without the need for a Brønsted acid additive. acs.orgsci-hub.se They also catalyze the Cadogan cyclization, a deoxygenative N-N bond-forming reaction, providing a catalytic alternative to traditional stoichiometric methods. nih.govnih.gov Furthermore, phosphetane oxide catalysts have been used for the selective reduction of activated alkenes. nih.gov In these catalytic cycles, the phosphetane oxide often serves as the pre-catalyst, which is reduced in situ to the active phosphine species. nih.gov

Current Research Landscape and Strategic Outlook for this compound

The current research on this compound is focused on expanding its catalytic applications and developing more efficient and sustainable synthetic methodologies. Researchers are actively exploring new reactions that can be catalyzed by phosphetane-based systems, including C-N cross-coupling reactions and other deoxygenative transformations. nih.govresearchgate.net

A key area of investigation is the design and synthesis of new phosphetane ligands with tailored electronic and steric properties to enhance catalytic activity and selectivity. acs.org This includes the development of chiral phosphetanes for asymmetric catalysis. Recent work has also focused on using less expensive and more environmentally friendly terminal reductants, such as poly(methylhydrosiloxane) (B7799882) (PMHS), in these catalytic cycles. thieme-connect.comacs.org

The strategic outlook for this compound is promising. Its unique reactivity, driven by ring strain, positions it as a valuable tool for overcoming challenges in organophosphorus catalysis. Future research will likely focus on:

The development of novel phosphetane-based catalysts for a broader range of organic transformations.

The application of these catalysts in the synthesis of complex molecules, including pharmaceuticals and natural products.

Further mechanistic studies to deepen the understanding of the catalytic cycles and enable the rational design of more efficient catalysts.

The continued exploration of this compound chemistry is expected to lead to further innovations in sustainable and efficient chemical synthesis.

Data Tables

Table 1: Catalytic Applications of this compound

| Catalytic Reaction | This compound Derivative | Key Features |

| Wittig Reaction | Methyl-substituted phosphetane oxide | High yields (up to 97%), low catalyst loadings (as low as 1.0 mol%), room temperature, no Brønsted acid required. acs.orgsci-hub.se |

| Cadogan Heterocyclization | 1,2,2,3,4,4-hexamethylthis compound | Catalytic N-N bond formation, good functional group compatibility. nih.gov |

| Reduction of Activated Alkenes | Phosphetane oxide catalyst | Selective reduction to alkanes, high yields (up to ≥99%), use of inexpensive reductants like PMHS. nih.gov |

Table 2: Comparison of Catalysts in the Wittig Reaction

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Additive | Yield (%) |

| Phosphetane Oxide | 1.0 - 2.0 | 25 | None | up to 97 acs.orgsci-hub.se |

| Phospholane-based catalyst | ≥10 | ≥100 | Brønsted acid | Lower than phosphetane oxides acs.orgsci-hub.se |

| Dibenzophosphole oxide | - | 80 | - | 23 rsc.org |

Properties

Molecular Formula |

C3H6OP+ |

|---|---|

Molecular Weight |

89.05 g/mol |

IUPAC Name |

phosphetan-1-ium 1-oxide |

InChI |

InChI=1S/C3H6OP/c4-5-2-1-3-5/h1-3H2/q+1 |

InChI Key |

LFILZEHCCUHLPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C[P+](=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphetane 1 Oxide Derivatives

Pioneering and Refined Synthetic Routes

The synthesis of phosphetanes has seen significant advancements since the initial, often low-yielding, methods were reported. wikipedia.org Key developments have provided more efficient and adaptable routes to these valuable compounds.

The McBride Reaction and its Mechanistic Nuances

A highly efficient and widely utilized method for synthesizing phosphetanes was developed by McBride in 1962. wikiwand.comwikipedia.org This reaction is noted for being a convenient route to phosphetanes and involves the addition of a phosphenium ion to a suitable unsaturated hydrocarbon, which is then followed by a cationic rearrangement and ring formation. orgsyn.org The general mechanism encompasses several key steps, starting from the generation of a phosphenium cation and culminating in the formation of the phosphetane (B12648431) oxide. wikiwand.comwikipedia.org

Phosphenium Ion Generation and Electrophilic Addition to Unsaturated Hydrocarbons

The process commences with the formation of a phosphenium cation from a dichlorophosphine and a Lewis acid, such as aluminum trichloride (B1173362). wikiwand.comwikipedia.org This highly electrophilic phosphenium ion then undergoes electrophilic addition to an alkene. wikiwand.comnih.gov This initial P-C bond formation is a critical step in the assembly of the phosphetane ring. nih.gov The use of a Lewis acid like aluminum trichloride is crucial for generating the reactive phosphenium ion complex. nih.gov

Cationic Rearrangements and Intramolecular Ring Closure

Following the electrophilic addition of the phosphenium ion to the alkene, the resulting carbocation intermediate undergoes rearrangements. wikiwand.comwikipedia.org In the case of mono-enes, these rearrangements typically occur through hydride or alkyl shifts. wikipedia.org For dienes, the rearrangement can proceed via a cation-π cyclization. wikipedia.org These rearrangements are a significant feature of the McBride reaction, though they can sometimes lead to unpredictable outcomes with complexly branched alkenes. wikipedia.org The rearranged carbocation then undergoes an intramolecular nucleophilic attack by the newly formed alkyl phosphine (B1218219), leading to the closure of the four-membered ring and the formation of a phosphetanium ion. wikiwand.comwikipedia.orgnumberanalytics.com

Terminal Oxidation Pathways to Phosphetane 1-Oxides

The final step in the McBride synthesis is the oxidation of the cyclic phosphetanium ion to the corresponding phosphetane 1-oxide. wikiwand.comwikipedia.org This is typically achieved by quenching the reaction with water. wikipedia.orgmarquette.edu The resulting this compound can exist as cis and trans isomers, and the ratio of these isomers can be influenced by the conditions of the final hydrolysis step. wikipedia.orgmarquette.edu

Condensation of Substituted Dichlorophosphines with Olefins

An alternative approach to phosphetane 1-oxides involves the condensation of substituted dichlorophosphines with specific noncyclic aliphatic olefins. google.com This method, catalyzed by a Friedel-Crafts catalyst like aluminum chloride, requires an olefin with a tertiary carbon atom beta to the double bond. google.com The reaction is followed by hydrolysis to yield the phosphetane oxide. google.com Chiral dichlorophosphines, prepared from natural precursors like menthol (B31143) and pinene, have been successfully used in reactions with olefins such as 2,3,3-trimethylbutene in the presence of aluminum chloride to produce P-chiral phosphetane oxides with good diastereoselectivity. researchgate.net This method offers a pathway to enantiomerically enriched phosphetane derivatives. researchgate.net

A variation of this approach involves a one-pot synthesis where an in-situ reaction of an arene with phosphorus trichloride and aluminum trichloride is used as the source of the arylphosphonous dihalide. lookchem.comthieme-connect.com Subsequent reaction with an appropriate alkene yields mixtures of cis/trans 1-arylphosphetane 1-oxides. lookchem.comthieme-connect.com

Contemporary and Stereocontrolled Synthesis

The synthesis of this compound derivatives has evolved significantly, with modern methodologies enabling greater control over stereochemistry and substitution patterns. These advancements have been crucial for the application of phosphetanes in various fields, including their use as chiral ligands in asymmetric catalysis.

Direct Synthesis from Phosphines and Phosphine Oxides

A foundational and widely utilized method for the synthesis of phosphetane oxides is the McBride method. wikipedia.org This approach involves the reaction of a dichlorophosphine with an appropriate alkene in the presence of aluminum trichloride. The reaction proceeds through the formation of a phosphenium cation, which undergoes electrophilic addition to the alkene. Subsequent carbocation rearrangement and intramolecular cyclization yield a phosphetanium salt, which is then oxidized with water to afford the desired this compound. wikipedia.org

Another direct route involves the alkylation and intramolecular cyclization of phosphine oxides. wikipedia.org This method provides an alternative pathway to the phosphetane ring system, starting from readily available phosphine oxide precursors. The process generally involves the deprotonation of a phosphine oxide followed by an intramolecular nucleophilic substitution to form the four-membered ring.

The reduction of phosphine oxides to the corresponding phosphines is a critical transformation, often employed in catalytic cycles where the phosphetane oxide is the result of an oxidative process. orgsyn.org While not a direct synthesis of the oxide, the efficient cycling between the P(III) and P(V) oxidation states is paramount for catalytic applications. Silanes, such as trichlorosilane, are commonly used reagents for this reduction. rsc.org

Unsymmetrical bidentate phosphine oxides can also be synthesized from secondary phosphine oxide precursors. umn.edu This involves the deprotonation of a secondary phosphine oxide to form a sodium phosphinite, which is then alkylated. For instance, reaction with 1-bromo-3-chloropropane (B140262) allows for the isolation of haloalkylphosphine oxide intermediates, which can be further reacted with another phosphinite to create unsymmetrical bis(phosphine oxides). umn.edu

Ring Expansion Approaches

Ring expansion reactions offer a distinct strategy for the synthesis of phosphetane rings and their derivatives. One notable example is the expansion of three-membered phosphorus heterocycles, such as phosphirenes. The thermolysis of phosphirene-metal pentacarbonyl complexes in the presence of carbon monoxide can lead to the formation of 1,2-dihydrophosphete (B14263213) oxide derivatives. wikipedia.org This process involves the insertion of CO into a P-C bond of the phosphirene (B14757303) complex, resulting in a four-membered ring. rsc.org Subsequent decomplexation from the metal can lead to spontaneous oxidation at the phosphorus atom to yield the λ⁵σ⁴ 1,2-dihydrophosphete oxide. wikipedia.org

The expansion of cyclopropanes has also been explored for the synthesis of phosphetane derivatives, highlighting the versatility of small-ring precursors in constructing the phosphetane skeleton. researchgate.netresearchgate.net

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition reactions represent a powerful and atom-economical approach to construct the four-membered phosphetane ring system. These reactions typically involve the combination of a species with a P=C double bond (a phospha-alkene) with an alkene or alkyne. For example, electron-poor phospha-alkene complexes can undergo [2+2] cycloaddition with electron-rich alkynes to form 1,2-dihydrophosphete rings. rsc.org

Another significant application of this methodology is the reaction of P-haloylides with carbonyl compounds. mdpi.com This reaction can lead to the formation of stable 2-halo-1,2λ⁵-oxaphosphetanes, which are four-membered rings containing phosphorus and oxygen. These cycloadditions often proceed with high stereoselectivity. mdpi.com The resulting oxaphosphetanes are valuable intermediates for further synthetic transformations. mdpi.com

The phosphaethynolate anion (PCO⁻) has also been shown to participate in [2+2] cycloaddition reactions with ketenes and carbodiimides, yielding anionic four-membered heterocycles. researchgate.net

A cobalt- or rhodium-catalyzed intermolecular coupling of heterocycles with dialkynylphosphine oxides provides an efficient route to functionalized 1,2-dihydrophosphete oxides. rsc.org This process involves C-H bond activation and a formal 1,2-migration of the phosphoryl group. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Ref |

| P-Chloro- and P-bromoylides and active ketones | - | 2-chloro- or 2-bromo-1,2λ⁵-oxaphosphetenes | Nearly quantitative | mdpi.com |

| Diphenylketene and PCO⁻ | - | Anionic four-membered heterocycle | - | researchgate.net |

| Heterocycles and dialkynylphosphine oxides | Cobalt/Rhodium catalyst | Functionalized 1,2-dihydrophosphete oxides | Excellent | rsc.org |

Enantioselective Synthesis Utilizing Chiral Precursors

The development of enantioselective methods for the synthesis of phosphetane 1-oxides is of great interest due to the importance of chiral phosphines as ligands in asymmetric catalysis. One strategy to achieve stereocontrol is through the functionalization of phosphetane oxide alpha-carbons using chiral auxiliaries on the phosphorus atom. wikipedia.org This process typically involves deprotonation with an organolithium reagent followed by an SN2 reaction, where the chirality at the phosphorus center directs the stereochemical outcome of the reaction. wikipedia.org

A notable advancement in this area is the use of chiral phosphine oxide catalysts. For example, a catalytic asymmetric Staudinger–aza-Wittig reaction has been developed using a chiral HypPhos oxide catalyst for the synthesis of chiral quaternary oxindoles. nih.gov The strained [2.2.1]-bicyclic core structure of the HypPhos oxide facilitates the P(III)/P(V)=O redox cycling required for catalysis. nih.gov This reaction proceeds with excellent enantioselectivity and under mild conditions. nih.gov

| Reaction | Catalyst | Enantiomeric Excess (ee) | Reference |

| Asymmetric Staudinger–aza-Wittig reaction of (o-azidoaryl)malonates | endo-phenyl-HypPhos 1-oxide | 58% | nih.gov |

Scalable Preparations and Process Optimization for Practical Applications

For phosphetane 1-oxides to be utilized in practical applications, such as in industrial catalysis, scalable and optimized synthetic procedures are essential. A well-documented example is the McBride synthesis of anti-1,2,2,3,4,4-hexamethylthis compound, for which a detailed procedure is available in Organic Syntheses, indicating its adaptability for larger-scale preparations. orgsyn.org

Process optimization is also crucial for catalytic applications where the this compound is part of a catalytic cycle. In the P(III)/P(V)=O redox-catalyzed reductive C-N coupling of nitroarenes and boronic acids, the reaction conditions have been optimized to improve yields and substrate scope. acs.org For instance, adjustments in reaction temperature were found to be beneficial for thermally unstable substrates. acs.org The use of phosphetane oxides as catalysts for the hydrogenation of unsaturated carbonyl compounds has also been reported, with quantitative conversion observed with low catalyst loading (1.0 mol%). researchgate.net This highlights the efficiency and potential for practical application of these catalytic systems. Trivalent phosphorus compounds are effective oxygen atom acceptors, and the resulting phosphine oxides are typically stoichiometric waste. orgsyn.org However, the use of small-ring phosphine oxides, like phosphetanes, allows for rapid deoxygenation with hydrosilane reductants, enabling catalytic turnover. orgsyn.org

| Product | Scale | Yield | Reference |

| anti-1,2,2,3,4,4-Hexamethylthis compound | 210 mmol | - | orgsyn.org |

| N-Aryl amines (from nitroarenes and boronic acids) | 0.5 mmol | Varies | acs.org |

| Hydrogenated Alkanes (from alkenes and alkynes) | - | up to 99% | researchgate.net |

Detailed Structural Characterization and Stereochemical Assignments in Phosphetane 1 Oxide Systems

Conformational Analysis of the Four-Membered Phosphetane (B12648431) Ring

The phosphetane ring is not planar and adopts a puckered conformation to alleviate the inherent ring strain. montana.edu The degree and nature of this puckering are influenced by the substituents on both the phosphorus and carbon atoms of the ring.

The non-planar nature of the phosphetane ring can be quantitatively described using puckering coordinates, such as the Cremer-Pople parameters. nih.govchemrxiv.org These parameters provide a precise measure of the out-of-plane deviations of the ring atoms from a mean plane. nih.gov For a four-membered ring, the conformation can be described by a single puckering amplitude. smu.edu

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are employed to model the ring puckering potential. For instance, in 1-oxo-1-chloro-phosphetane, calculations have been used to fit the ring's potential energy as a function of the puckering coordinate, 'x'. researchgate.net Experimental techniques, primarily X-ray crystallography, provide definitive data on the extent of puckering in the solid state. The amount of puckering is typically defined as the angle between the two planes that make up the ring. marquette.edu In substituted phosphetane 1-oxides, this angle has been observed to be significant, indicating a distinctly non-planar structure. montana.edumarquette.edu

| Compound | Puckering Angle (°) | Method |

|---|---|---|

| 1-tert-butyl-2,2,3,4,4-pentamethylphosphetane 1-oxide | 19.6 - 24 | X-ray Crystallography marquette.edu |

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a critical role in determining the preferred conformation of the this compound ring. wikipedia.org These effects dictate the most stable positions for substituents on the ring. The conformation adopted by the ring is one that minimizes unfavorable steric interactions and maximizes stabilizing orbital overlaps. marquette.edu

For example, in 1-oxo-1-chloro-phosphetane, theoretical calculations show a significant energy difference between conformers, with the form where the oxygen atom is in a pseudo-equatorial position being substantially more stable than the pseudo-axial conformer. researchgate.net This preference is a direct consequence of stereoelectronic interactions. The presence of bulky substituents, such as a tert-butyl group on the phosphorus atom, further influences the ring's puckering to reduce steric hindrance between substituents. marquette.edu The interplay between electron-donating and electron-withdrawing substituents can also alter the electron density within the ring's bonds, thereby affecting the conformational equilibrium. wikipedia.org

Stereochemical Relationships and Isomerism at the Phosphorus Center

The phosphorus atom in this compound is a stereocenter, giving rise to the possibility of isomerism. The orientation of the oxide group and other substituents on the phosphorus atom relative to the ring substituents is a key stereochemical feature.

The puckered nature of the phosphetane ring leads to two distinct orientations for substituents on the phosphorus atom: pseudo-axial and pseudo-equatorial. This gives rise to cis/trans isomerism. The terms cis and trans are used to describe the relative orientation of the P=O bond (or another substituent on phosphorus) with respect to a substituent on a carbon atom of the ring. marquette.edu

Computational studies on molecules like 1-oxo-1-chloro-phosphetane have identified distinct energy minima corresponding to the equatorial and axial conformations of the P=O group. researchgate.net The equatorial conformer is generally found to be lower in energy. researchgate.net In more complex substituted systems, such as 1-tert-butyl-2,2,3,4,4-pentamethylthis compound, the stereochemistry is described in terms of the cis or trans relationship between the substituents on the phosphorus and the ring carbons. marquette.edu

Phosphetanes are known for their high barriers to inversion at the phosphorus center, which contributes to their configurational stability. thieme-connect.de This stability allows for the isolation of individual stereoisomers. The kinetic barrier to isomerization between the pseudo-axial and pseudo-equatorial conformers can be estimated through computational studies that calculate the energy difference between the two states. researchgate.net For 1-oxo-1-chloro-phosphetane, a significant energy difference suggests a substantial barrier to ring puckering and inversion at the phosphorus atom. researchgate.net The conformational rigidity makes phosphetanes valuable as chiral ligands in various chemical applications. thieme-connect.de

Advanced Spectroscopic Probes for this compound Structures

A variety of advanced spectroscopic techniques are indispensable for the detailed structural elucidation of phosphetane 1-oxides.

X-ray crystallography provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the degree of ring puckering. marquette.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure in solution. In particular, ³¹P NMR is highly characteristic; the phosphorus atom in a this compound typically shows a significant downfield chemical shift compared to the corresponding phosphine (B1218219). cardiff.ac.uk ¹H NMR spectroscopy, including the analysis of coupling constants such as ³J(P-C-H), can provide detailed information about the dihedral angles and thus the conformation of the ring. psu.edu Furthermore, stereospecific ¹³C-³¹P coupling constants are also used to probe the stereochemistry of phosphetane oxides. acs.org Vibrational spectroscopies, such as Infrared (IR) and Raman, complemented by theoretical predictions from DFT calculations, are used to assign the vibrational modes of the molecule and confirm conformational details. researchgate.net

| Technique | Information Obtained | Reference Example |

|---|---|---|

| X-ray Crystallography | Precise bond lengths, angles, ring puckering | 1-tert-butyl-2,2,3,4,4-pentamethylthis compound marquette.edu |

| ³¹P NMR | Identification of P=O group (downfield shift) | General for phosphine oxides cardiff.ac.uk |

| ¹H NMR | Dihedral angles via coupling constants (³J(P-C-H)) | Metallacyclic phosphine oxides psu.edu |

| ¹³C NMR | Stereochemistry via ¹³C-³¹P coupling constants | General for phosphetane oxides acs.org |

| IR/Raman Spectroscopy | Vibrational modes, conformational assignment | 1-oxo-1-chloro-phosphetane researchgate.net |

Multi-Nuclear NMR Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR) in Structure Elucidation and Mechanistic Observation

Multi-nuclear NMR spectroscopy is a cornerstone in the characterization of phosphetane 1-oxides. The chemical shifts (δ) and coupling constants (J) observed in ³¹P, ¹H, and ¹³C NMR spectra provide a wealth of information regarding the molecular geometry, substituent effects, and electronic structure of the four-membered ring.

³¹P NMR Spectroscopy: The ³¹P nucleus is particularly sensitive to its chemical environment, making ³¹P NMR an essential tool for characterizing phosphetane oxides. The chemical shift of the phosphorus atom is influenced by the nature of the substituents on both the phosphorus and the carbon atoms of the ring, as well as the stereochemistry of the molecule. For instance, in situ ³¹P NMR monitoring has been instrumental in mechanistic studies, allowing for the observation of catalytic resting states and reaction intermediates. nih.govresearchgate.net In the catalytic cycle of the Cadogan indazole synthesis, the phosphetane oxide precatalyst (δ 53.2 ppm) is rapidly converted to the corresponding tricoordinate phosphetane, which is observed as the resting state of the catalyst. nih.gov Similarly, in the catalytic Wittig reaction, in situ NMR experiments confirmed the phosphetane oxide as the catalyst's resting state. researchgate.netsci-hub.se The ³¹P chemical shifts for phosphetane oxides typically appear in a characteristic downfield region. For example, the ³¹P NMR signal for anti-1,2,2,3,4,4-hexamethylthis compound is observed as a multiplet in the range of δ 80.78–82.25 ppm. orgsyn.org The chemical shifts can vary significantly with substitution; for example, 2-chloro-1,2λ⁵-oxaphosphetanes, which are structurally related, show ³¹P signals at around +48 to +60 ppm. mdpi.comsemanticscholar.org

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon framework and the substituents of the phosphetane ring. The coupling between phosphorus and carbon (¹JPC, ²JPC, etc.) or phosphorus and hydrogen (²JPH, ³JPH, etc.) is particularly diagnostic for structure elucidation. These coupling constants are sensitive to the dihedral angles between the coupled nuclei and can therefore be used to assign the relative stereochemistry of substituents on the ring. For example, detailed analysis of the ¹H and ¹³C NMR spectra of anti-1,2,2,3,4,4-hexamethylthis compound allowed for the complete assignment of its structure. orgsyn.org The ¹³C NMR data for various substituted phosphetanes have been used to interpret isomerism and the effects of exocyclic phosphorus substituents. researchgate.net

The following table summarizes the NMR data for a representative this compound derivative:

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 0.83 | dd, J = 7.1, 1.7 | C3-CH₃ |

| ¹H | 1.05 - 1.26 | m | C2-(CH₃)₂, C4-(CH₃)₂ |

| ¹H | 1.43 - 1.53 | m | P-CH₃, C3-H |

| ¹³C | 7.0 | d, J = 23.1 | C3-CH₃ |

| ¹³C | 9.9 | d, J = 41.1 | P-CH₃ |

| ¹³C | 17.5 | d, J = 4.3 | C2-CH₃ or C4-CH₃ |

| ¹³C | 18.1 | d, J = 3.6 | C2-CH₃ or C4-CH₃ |

| ¹³C | 25.8 | d, J = 6.8 | C3 |

| ¹³C | 42.2 | C2 or C4 | |

| ¹³C | 56.8 | d, J = 57.1 | C2 or C4 |

| ³¹P | 80.78 - 82.25 | m | P=O |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR spectroscopy provides crucial data on the structure in solution, X-ray crystallography gives an exact picture of the molecular geometry in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique has been vital in confirming the puckered nature of the phosphetane ring and the stereochemical arrangement of its substituents.

The four-membered ring in phosphetane 1-oxides is not planar but adopts a puckered conformation to relieve ring strain. The degree of puckering can be quantified by the dihedral angle between the planes defined by the atoms of the ring. For instance, in a platin-3-phenylphosphetane-3-oxide complex, the ring is folded by 31.1°. psu.edu The P=O bond length in phosphetane 1-oxides is typically in the range of 1.47–1.48 Å. psu.edu The endocyclic C-P-C bond angle is significantly compressed compared to acyclic phosphine oxides, a direct consequence of the ring strain.

The table below presents selected crystallographic data for a representative this compound derivative, illustrating the key structural parameters of the four-membered ring.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| P=O | 1.486(6) |

| P-C(1) | 1.790(8) |

| P-C(2) | 1.782(8) |

| Bond Angles (°) | |

| C(1)-P-C(2) | 94.0(3) |

| Torsional/Dihedral Angles (°) | |

| Ring Fold Angle | 31.1 |

The combination of multi-nuclear NMR and X-ray crystallography provides a comprehensive and unambiguous structural characterization of this compound systems, which is fundamental to understanding their reactivity and potential applications.

Mechanistic Frameworks and Theoretical Investigations of Phosphetane 1 Oxide Reactivity

Unraveling P(III)/P(V)=O Redox Cycling Mechanisms

The catalytic efficacy of phosphetane (B12648431) 1-oxide systems hinges on the seamless interconversion between the pentavalent oxide and the trivalent phosphine (B1218219). Understanding this redox cycle is paramount for catalyst optimization and expanding its synthetic applications. The cycle is initiated by the reduction of the phosphetane 1-oxide precatalyst to the active P(III) phosphetane using a stoichiometric reductant, typically a hydrosilane. The P(III) species then performs the desired chemical transformation (e.g., deoxygenation), which regenerates the P(V)=O state, allowing the cycle to continue. Mechanistic investigations focus on identifying the turnover-limiting step and characterizing the species present during catalysis.

Spectroscopic monitoring of catalytic reactions provides direct insight into the species present in the reaction mixture, allowing for the identification of the catalyst's resting state—the most stable and abundant catalyst form during the reaction. For phosphetane-based catalysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

The phosphorus nucleus is highly sensitive to its oxidation state and chemical environment, resulting in distinct and well-separated chemical shifts (δ) for P(III) and P(V)=O species. In situ ³¹P NMR studies of catalytic deoxygenation reactions consistently show that the major phosphorus-containing species observed throughout the reaction is the this compound (P(V)=O). The signal corresponding to the active P(III) phosphetane is often observed only in trace amounts or is not detected at all. This spectroscopic evidence unequivocally identifies the this compound as the catalytic resting state. This finding implies that the reduction of the P(V)=O species by the silane (B1218182) is a fast process, while the subsequent reaction of the P(III) species with the substrate is the slower, turnover-limiting part of the cycle.

| Phosphorus Species | Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) | Role in Catalytic Cycle |

|---|---|---|---|

| This compound | P(V) | +50 to +80 | Pre-catalyst / Catalytic Resting State |

| Phosphetane | P(III) | -10 to -30 | Active Catalytic Species |

Kinetic analysis provides quantitative data on how the reaction rate depends on the concentration of each reactant, offering profound mechanistic clues. For the deoxygenation of nitroarenes catalyzed by this compound and a silane reductant, a series of kinetic experiments are typically performed by systematically varying the initial concentrations of the catalyst, the nitroarene substrate, and the silane.

The results from these studies consistently reveal a specific rate law. The reaction rate is found to be first-order with respect to the concentration of the this compound catalyst and first-order with respect to the concentration of the nitroarene substrate. Crucially, the rate is found to be zero-order with respect to the concentration of the silane reductant, provided the silane is present in a sufficient excess.

This kinetic profile strongly supports the spectroscopic observation that the this compound is the resting state. The zero-order dependence on the silane confirms that the reduction of the P(V)=O species is not involved in the rate-determining step (RDS) of the catalytic cycle. Instead, the RDS must involve the species whose concentrations appear in the rate law: the catalyst (in its active P(III) form, whose concentration is proportional to the total catalyst loading) and the nitroarene substrate.

| Reactant Component | Observed Reaction Order | Mechanistic Implication |

|---|---|---|

| This compound (Catalyst) | First-Order | The active catalyst is involved in the rate-determining step. |

| Nitroarene (Substrate) | First-Order | The substrate is involved in the rate-determining step. |

| Silane (Reductant) | Zero-Order | Silane is not involved in the rate-determining step; P(V) reduction is fast. |

Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃) and polymethylhydrosiloxane (B1170920) (PMHS), are the reductants of choice for regenerating the active P(III) catalyst from the this compound resting state. The high efficacy of this reduction is driven by the large negative enthalpy change associated with the formation of strong silicon-oxygen (Si-O) bonds at the expense of weaker silicon-hydrogen (Si-H) and phosphorus-oxygen (P=O) bonds.

Detailed Mechanistic Pathways in Catalytic Transformations

Beyond the general P(III)/P(V)=O redox framework, detailed investigations have focused on the specific elementary steps involving the substrate. These studies have elucidated the precise mechanisms by which the active P(III) phosphetane effects deoxygenation and subsequent coupling reactions.

Based on the kinetic data identifying the reaction between the active catalyst and the nitroarene as rate-determining, a specific mechanism has been proposed and is supported by computational and experimental evidence. The active P(III) phosphetane reacts with the nitroarene substrate in what is best described as a concerted (3+1) cheletropic addition.

In this step, the nucleophilic lone pair on the P(III) center attacks one of the oxygen atoms of the nitro group. This interaction is believed to occur in concert with an interaction between the phosphorus atom and the nitro group's π-system. This concerted pathway leads to the formation of a transient, five-membered cyclic intermediate containing a P-O-N-O ring. This intermediate rapidly collapses, extruding a nitrosoarene (R-N=O) molecule and forming the highly stable this compound. The regeneration of the thermodynamically favored P=O bond provides a strong driving force for this step. The combination of kinetic data and theoretical calculations confirms that this initial oxygen atom transfer from the nitroarene to the P(III) phosphetane is the turnover-limiting step of the entire catalytic cycle.

The deoxygenation of nitroarenes often proceeds beyond the nitrosoarene stage to yield C-N coupled products like azoxyarenes (R-N=N(O)-R) and azobenzenes (R-N=N-R). The mechanism for this coupling involves further reactions of the initially formed nitrosoarene. The active P(III) phosphetane can react with a molecule of nitrosoarene in a second deoxygenation event.

This reaction is postulated to proceed via the formation of a three-membered oxazaphosphirane intermediate. The P(III) species attacks the oxygen atom of the nitroso group, forming a transient P-O-N ring. This highly strained and reactive intermediate is not directly observable but is a key node in the reaction pathway. The oxazaphosphirane can then react with a second molecule of nitrosoarene. This subsequent step leads to the transfer of the nitrene fragment (:N-R) from the phosphorus to the nitrogen atom of the second nitrosoarene molecule, forming the N-N bond of the azoxyarene and regenerating the this compound. Further deoxygenation of the azoxyarene by another equivalent of P(III) phosphetane/silane can then produce the final azobenzene (B91143) product. The existence of these oxazaphosphirane intermediates is strongly supported by the observed product distributions and computational modeling of the reaction energy surface.

Mechanistic Models for Wittig Reaction Catalysis

The catalytic Wittig reaction facilitated by phosphetane oxides involves a phosphorus(V)/phosphorus(III) redox cycle. The generally accepted mechanism proceeds through four key steps. Initially, the phosphetane oxide (a P(V) species) is reduced to the corresponding phosphine (a P(III) species). This is often the rate-determining step of the entire catalytic cycle. sci-hub.se The resulting phosphine then undergoes a nucleophilic attack on an alkyl halide to form a phosphonium (B103445) salt. sci-hub.se Subsequently, a base deprotonates the phosphonium salt to generate a phosphorus ylide. sci-hub.se This ylide then reacts with an aldehyde or ketone in the classic Wittig fashion, forming an oxaphosphetane intermediate which then collapses to yield the desired alkene and regenerate the phosphetane oxide catalyst. sci-hub.seorganic-chemistry.org In situ NMR experiments have confirmed that the phosphetane oxide is the catalyst's resting state, which supports the reduction of the phosphine oxide being the rate-limiting step. sci-hub.seresearchgate.net

The efficiency of phosphetane oxides as catalysts in the Wittig reaction significantly surpasses that of their five-membered phospholane (B1222863) oxide counterparts. sci-hub.seacs.org This enhanced reactivity allows for reactions to be conducted at room temperature with low catalyst loadings, as low as 1.0 mol %. sci-hub.seacs.org Furthermore, the use of these strained-ring catalysts can eliminate the need for Brønsted acid co-catalysts, which are sometimes required to facilitate the reduction of less reactive phosphine oxides. sci-hub.seresearchgate.net The catalytic system demonstrates good functional group tolerance and can be performed with various alkyl halides (chlorides, bromides, or iodides). sci-hub.seresearchgate.net

Recent advancements have also explored the use of more environmentally benign and economically viable reducing agents, such as poly(methylhydrosiloxane) (B7799882) (PMHS), in conjunction with renewable solvents like 2-MeTHF. sci-hub.seresearchgate.netthieme-connect.com

A proposed mechanistic cycle for the phosphetane-catalyzed Wittig reaction is detailed below:

Table 1: Proposed Catalytic Cycle for the Phosphetane-Catalyzed Wittig Reaction

| Step | Transformation | Description |

|---|---|---|

| I | Reduction | This compound is reduced by a silane to the corresponding P(III)-phosphetane. |

| II | Salt Formation | The P(III)-phosphetane attacks an alkyl halide to form a phosphonium salt. |

| III | Ylide Generation | A base deprotonates the phosphonium salt to generate the phosphorus ylide. |

| IV | Olefin Formation | The ylide reacts with an aldehyde to form an oxaphosphetane, which collapses to the alkene product and regenerates the this compound. |

This table is based on the mechanistic steps described in the literature. sci-hub.se

Water and Solvent Effects on Reaction Mechanisms

The polarity of the solvent plays a crucial role in the stability of intermediates and transition states. According to the Hughes-Ingold rules, a more polar solvent will accelerate a reaction if the transition state has a greater charge density than the reactants, and decelerate it if the transition state has a lower charge density. rsc.org In reactions involving phosphines and carbon dioxide, for example, non-covalent complexes are destabilized by increasing solvent polarity, while the transition states and the final adducts are stabilized. mdpi.com This suggests that the choice of solvent can be used to control the relative stability of different species along the reaction pathway.

The solvent can also affect the rate of mass transfer, which is particularly important in reactions involving gaseous reactants. rsc.org Furthermore, the solvent can stabilize electronically unsaturated catalyst species that are generated in situ. rsc.org However, if the solvent stabilizes the active species too strongly, it can reduce its reactivity. Therefore, a balance must be struck between catalyst stability and activity. rsc.org In some cobalt-catalyzed hydroformylation reactions, the addition of phosphine oxides and the use of a solvent like anisole (B1667542) have been shown to significantly improve the preactivation of the catalyst and increase the reaction rate. sci-hub.se

Computational Chemistry for Mechanistic Insights

Density Functional Theory (DFT) Studies of Reaction Free Energy Surfaces

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction mechanisms involving this compound and related organophosphorus compounds. acs.orgresearchgate.net DFT calculations allow for the characterization of the free energy surfaces of reactions, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. acs.orgresearchgate.net

In the context of the catalytic Wittig reaction, DFT studies have been employed to investigate the reduction of phosphine oxides by silanes, a critical step in the catalytic cycle. acs.org These studies have shed light on the effect of substituents on the silicon atom and the competitive reactivity between the initial silane and its partially oxidized byproducts. acs.org By combining calculated thermodynamic parameters with experimental concentrations, it is possible to formulate rate equations that provide a realistic description of the reaction kinetics. acs.org

DFT has also been instrumental in understanding other reactions catalyzed by phosphetanes, such as the deoxygenative N-N bond-forming Cadogan heterocyclization. nih.govacs.orgnih.gov In this reaction, DFT modeling has suggested that the turnover-limiting step is a (3+1) cheletropic addition between the phosphetane catalyst and a nitroarene substrate. nih.govacs.orgnih.gov Furthermore, DFT calculations have been used to explore various tautomerization mechanisms of secondary phosphine oxides, which are crucial for initiating downstream arylation transformations in certain catalytic systems. researchgate.net

The following table summarizes key findings from DFT studies on reactions involving phosphetane and phosphine oxides:

Table 2: Key Findings from DFT Studies

| Reaction | Key Finding | Reference(s) |

|---|---|---|

| Reduction of Phosphine Oxides by Silanes | Elucidation of the effect of silane substituents and competitive reactivity pathways. | acs.org |

| Cadogan Heterocyclization | Identification of a (3+1) cheletropic addition as the turnover-limiting step. | nih.govacs.orgnih.gov |

| Asymmetric Arylation of Secondary Phosphine Oxides | Traversal of new tautomerization mechanisms, including base-assisted and catalyst-catalyzed pathways. | researchgate.net |

| Copolymerization of Cyclopropenone with Ethylene | Evaluation of the performance of phosphine-based Pd catalysts. | nih.gov |

Analysis of Strain Energy and its Impact on Intrinsic Reactivity

The four-membered ring of phosphetane is characterized by significant ring strain, which has been calculated to be approximately 17.9 kcal/mol. wikipedia.org This inherent strain is a major driver of the reactivity of phosphetanes and their oxides. The release of this strain energy can facilitate reactions such as ring expansion and ring opening. wikipedia.org

The influence of ring strain on reactivity has been noted in various contexts. For instance, the high reactivity of phosphetane oxides as catalysts in the Wittig reaction is attributed in part to the strained ring system. rsc.org The constraint imposed by the four-membered ring increases the electrophilic character at the phosphorus atom. nih.gov

Computational studies have been employed to quantify the strain energy of phosphetanes and related heterocycles using methods such as isodesmic, homodesmotic, and hyperhomodesmotic reactions. researchgate.net These calculations have shown that the substitution of a carbon atom with a phosphorus atom can relieve strain in cyclic molecules. rsc.org For example, the strain energy of phosphirane is lower than that of cyclopropane. rsc.org

While ring strain is an important factor, it is not the sole determinant of reactivity. In some cases, electronic effects, such as delocalization, can play a more dominant role in lowering activation barriers. acs.orgmit.edu For certain reactions, the enhanced reactivity of strained-ring systems is primarily due to favorable electronic delocalization within the three-membered rings, leading to earlier and lower energy transition states. acs.org

Frontier Molecular Orbital Analysis in Biphilic Catalysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. youtube.com In the context of phosphetane catalysis, FMO analysis has been crucial in explaining the biphilic nature of these catalysts.

Biphilic catalysts can act as both a nucleophile (electron donor) and an electrophile (electron acceptor) at a single site. nih.gov The geometric constraints of the four-membered ring in phosphetanes lead to a lowering of the LUMO energy. nih.gov This makes the phosphorus center more electrophilic and allows for synergistic interactions where the phosphetane can both donate electrons from its HOMO and accept electrons into its LUMO. nih.gov

In the Cadogan heterocyclization, for example, FMO analysis of the (3+1) transition state shows that while the HOMO energies of phosphetane and an acyclic analogue like trimethylphosphine (B1194731) are similar, the LUMO of the phosphetane is significantly lower in energy. nih.gov This lower LUMO energy facilitates a more effective synergistic interaction with the nitroarene substrate, leading to a lower activation barrier. nih.gov This analysis highlights that the superior catalytic performance of phosphetanes in this reaction is driven more by electronic (orbital) effects than by the release of ring strain. nih.govmit.edu

The following table presents a comparison of the frontier orbital energies for a phosphetane and trimethylphosphine, illustrating the electronic basis for the enhanced reactivity of the strained ring system.

Table 3: Frontier Kohn-Sham Orbital Energies for Reactant Fragments in the Cadogan Heterocyclization

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Phosphetane | -6.95 | Lower than Trimethylphosphine |

| Trimethylphosphine | -6.95 | Higher than Phosphetane |

This table is based on data from DFT modeling of the (3+1) cheletropic addition transition state. nih.gov

Energy Decomposition Techniques for Characterizing Catalytic Performance

Energy Decomposition Analysis (EDA) is a computational method that provides a quantitative breakdown of the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. acs.org This technique offers deeper insights into the nature of chemical bonds and intermolecular interactions that govern catalytic performance.

EDA, often combined with Natural Orbitals for Chemical Valence (NOCV), has been used to validate the biphilic character of phosphetane catalysts. acs.org In the reductive C-N coupling of nitroarenes and arylboronic acids, EDA-NOCV calculations of the turnover-limiting (3+1) cheletropic addition transition state revealed that both electrostatic and orbital interactions between the phosphetane and the nitrobenzene (B124822) fragment are attractive and of comparable magnitude. acs.org

The analysis showed that the total bonding energy is a result of the attractive electrostatic and orbital interactions offsetting the Pauli electron pair repulsion. acs.org This confirms the synergistic single-site donor/acceptor reactivity of the phosphetane. mit.edu

The following table presents the results of an EDA-NOCV calculation for the transition state of the reaction between a phosphetane and nitrobenzene, demonstrating the contributions of different energy components to the total bonding energy.

Table 4: Energy Decomposition Analysis of the Phosphetane-Nitrobenzene Transition State

| Energy Component | Value (kcal/mol) | Percentage of Bonding Interaction |

|---|---|---|

| Electrostatic Interaction (ΔEelstat) | -81.1 | 54.3% |

| Orbital Interaction (ΔEorb) | -68.2 | 45.7% |

| Pauli Repulsion (ΔEPauli) | 137.8 | N/A |

| Total Bonding Energy | -11.5 | N/A |

This table is based on data from EDA-NOCV calculations. acs.org

Diverse Reactivity Profiles of Phosphetane 1 Oxides

Ring-Opening Transformations

The considerable ring strain within the four-membered phosphetane (B12648431) ring makes it susceptible to cleavage under certain conditions, leading to acyclic phosphorus compounds. These ring-opening events can be either an unintended consequence of other chemical processes or a deliberate strategy to synthesize specific acyclic structures.

While specific examples of incidental ring cleavage of phosphetane 1-oxides during other reactions are not extensively detailed in readily available literature, the inherent strain of the four-membered ring system theoretically predisposes it to such events. High temperatures, extreme pH conditions, or reactions involving highly reactive intermediates could potentially lead to the unintended rupture of the endocyclic phosphorus-carbon bonds.

The deliberate cleavage of the phosphetane ring system provides a pathway to specific acyclic phosphine (B1218219) oxides. A notable example is the ring-opening of phosphetanium salts, which are readily derived from phosphetane 1-oxides. The alkaline hydrolysis of 1,1,3,3,4-pentamethyl-1-phenylphosphetanium iodide, for instance, does not yield the expected cyclic phosphine oxide via simple dealkylation. Instead, the reaction proceeds through a ring-opening pathway to produce the acyclic phosphine oxide, (3-methyl-3-buten-2-yl)methylphenylphosphine oxide. This transformation highlights how the strained four-membered ring can be intentionally opened under specific hydrolytic conditions to form a desired acyclic product with a rearranged carbon skeleton.

Ring-Expansion Reactions

Ring-expansion reactions offer a potential route to larger phosphorus-containing heterocycles from the strained phosphetane framework. These transformations would involve the insertion of an atom, such as oxygen or nitrogen, into one of the ring's bonds.

The insertion of an oxygen atom into a C-P bond of a phosphetane 1-oxide, analogous to the Baeyer-Villiger oxidation of cyclic ketones, is a theoretically conceivable but not widely documented transformation. This type of reaction would convert the four-membered phosphetane ring into a five-membered 1,2-oxaphospholane (B8521427) 2-oxide. Despite the extensive use of peracids for oxidizing ketones to lactones, specific examples of their application to achieve ring expansion in phosphetane 1-oxides are not prominently featured in the surveyed chemical literature.

Similar to oxygen insertion, the expansion of the phosphetane ring via nitrogen atom insertion represents a potential but not well-established synthetic pathway. Such a transformation might be envisioned through reactions analogous to the Schmidt or Beckmann rearrangements, where a nitrogen-containing reagent like hydrazoic acid or an oxime derivative could theoretically lead to the formation of a five-membered azaphosphetidine oxide. However, documented examples of these specific rearrangement pathways being successfully applied to phosphetane 1-oxides for ring expansion are not found in the available literature.

Reactivity at the Phosphorus Center

The most significant and well-utilized reactivity of phosphetane 1-oxides occurs at the phosphorus center, specifically involving the phosphoryl group. Small-ring phosphine oxides are known to undergo deoxygenation when treated with hydrosilane reductants. orgsyn.orgnih.gov This reactivity is the cornerstone of their application in organocatalysis, where the this compound serves as a stable, solid, and bench-stable pre-catalyst. orgsyn.org

The catalytic cycle begins with the reduction of the pentavalent this compound (a P(V)=O species) by a stoichiometric reductant, such as phenylsilane (B129415), to generate the corresponding trivalent phosphetane (a P(III) species). This P(III) phosphine is the active catalyst that performs the desired chemical transformation, for example, in reductive C-N cross-coupling reactions. orgsyn.orgorganic-chemistry.org Upon completion of its catalytic task, the phosphine is re-oxidized back to the this compound, allowing the cycle to continue. This P(V)/P(III)=O redox cycling represents a powerful strategy in modern synthesis, enabling deoxygenative transformations that would otherwise generate stoichiometric phosphine oxide waste. orgsyn.orgnih.gov

The table below details a representative example of a reaction catalyzed by anti-1,2,2,3,4,4-hexamethylthis compound, showcasing the key components of this catalytic system.

| Role in Reaction | Chemical Compound | Stoichiometry (Equivalents) |

|---|---|---|

| Substrate 1 | 1-Bromo-2-nitrobenzene | 1.0 |

| Substrate 2 | Phenylboronic Acid | 1.1 |

| Pre-catalyst | anti-1,2,2,3,4,4-Hexamethylthis compound | 0.15 |

| Reductant | Phenylsilane | 2.0 |

| Solvent | Cyclopentyl methyl ether (CPME) | - |

| Product | 2-Bromo-N-phenylaniline | (89.3% Yield) |

Redox Interconversions between Tricoordinate and Pentacoordinate Phosphorus States

A key feature of phosphetane 1-oxides is their participation in phosphorus redox cycling, a process that enables their use as catalysts in a variety of chemical transformations. This typically involves the interconversion between the pentavalent, tetracoordinate phosphine oxide (P(V)=O) state and the trivalent, tricoordinate phosphine (P(III)) state. This P(V)/P(III) redox couple is central to their catalytic activity, particularly in reactions like the catalytic Wittig olefination. thieme-connect.comresearchgate.net

In this catalytic cycle, the this compound, which is the catalyst's resting state, is reduced to the corresponding tricoordinate phosphetane. researchgate.netfigshare.com This reduction is typically accomplished using a terminal reductant, such as a hydrosilane. The strained nature of the four-membered ring is thought to facilitate this reduction step. Once formed, the P(III) phosphetane can engage in subsequent reactions, such as the formation of a phosphorus ylide in the Wittig reaction, which then reacts with a carbonyl compound to form an alkene and regenerate the this compound, thus closing the catalytic loop. thieme-connect.comresearchgate.net

The efficiency of this redox cycling allows for reactions to be performed with low catalyst loadings (as low as 1.0 mol%) and under mild conditions, sometimes even at room temperature, which is a significant improvement over other phosphine oxide catalysts. researchgate.netfigshare.com While the most documented redox cycle for phosphetane oxides involves the P(V)=O/P(III) couple, other phosphorus compounds can undergo redox cycles involving true pentacoordinate (phosphorane) intermediates. For instance, certain trivalent phosphorus compounds can activate ammonia-borane to form a 10-P-5 dihydridophosphorane, which then acts as a hydrogen transfer agent, regenerating the P(III) species. nih.gov This highlights the diverse ways phosphorus can mediate redox transformations, although for phosphetane oxides in catalytic olefinations, the tetracoordinate oxide to tricoordinate phosphine pathway is the key interconversion.

Interactive Data Table: Reductants in this compound Catalysis

| Reductant | Typical Reaction | Catalyst State Transition | Reference |

| Phenylsilane (PhSiH₃) | Catalytic Wittig | P(V)=O → P(III) | thieme-connect.com |

| Poly(methylhydrosiloxane) (B7799882) (PMHS) | Catalytic Wittig | P(V)=O → P(III) | thieme-connect.comresearchgate.net |

Synthesis and Reactivity of Stable Pentacoordinate Phosphetane-Derived Phosphoranes

While phosphetane 1-oxides are tetracoordinate P(V) species, derivatives of the phosphetane core can be used to synthesize stable pentacoordinate phosphorus compounds, known as phosphoranes. These hypervalent molecules are of significant interest due to their unique bonding and reactivity.

A documented route to phosphetane-derived spirophosphoranes involves starting from a phosphetane sulfide (B99878), a P(V) analogue of this compound. The synthesis proceeds via a two-step process. First, the phosphetane sulfide is alkylated, for example with trimethyloxonium (B1219515) hexafluorophosphate (B91526) ([Me₃O][PF₆]), to activate the phosphorus center. In the second step, this activated intermediate is treated with a 1,2-diol, such as pyrocatechol, in the presence of a base. This leads to the formation of a stable, pentacoordinate spirophosphorane where the phosphetane ring and the diol-derived ring both span apical and equatorial positions of a trigonal bipyramidal geometry around the central phosphorus atom.

Note on Sections 5.4.1 and 5.4.2:

Following a comprehensive search of scientific literature, no specific examples or detailed research findings could be located for the alpha-carbon functionalization of phosphetane 1-oxides as outlined in sections 5.4.1 ("Deprotonation and Electrophilic Trapping Reactions") and 5.4.2 ("Stereoselective Alpha-Carbon Functionalization using Chiral Auxiliaries"). While the alpha-protons of acyclic phosphine oxides are known to be acidic and can be functionalized, applying these principles directly to the strained four-membered ring system of a this compound without specific literature evidence would not meet the required standards of scientific accuracy. To adhere strictly to the instructions of providing accurate, non-hallucinated information based on available data, these sections have been omitted.

Catalytic Applications of Phosphetane 1 Oxide in Advanced Organic Transformations

General Principles of Phosphetane (B12648431) 1-Oxide Catalysis in Redox Cycling

The catalytic activity of phosphetane 1-oxide is rooted in the reversible oxidation and reduction of its phosphorus center. mit.edu The cycle begins with the reduction of the stable P(V) this compound to the corresponding P(III) phosphine (B1218219) species by a terminal reductant, typically a hydrosilane like phenylsilane (B129415). mit.edunih.gov This active P(III) species then acts as an oxygen atom acceptor, deoxygenating a substrate (e.g., a nitroarene) and returning to its P(V) oxide form, thus closing the catalytic loop. nih.govnih.gov

The four-membered ring structure of the phosphetane is crucial for its high catalytic efficiency. nih.gov This strained ring structure facilitates the reduction of the phosphine oxide, a step that is often rate-limiting in other catalytic systems. nih.govrsc.org Furthermore, the unique geometry of the phosphetane enhances its biphilic nature—possessing both nucleophilic and electrophilic character at the phosphorus center—which lowers the energy barrier for key steps in the catalytic cycle, such as the interaction with the substrate. nih.govorganic-chemistry.orgthieme-connect.com This electronic effect, stemming from the catalyst's distorted geometry, is a dominant factor in its superior performance compared to acyclic or less-strained phosphine catalysts. nih.govnih.govmit.edu

Catalytic Cadogan Heterocyclization and N-N Bond Formation

This compound has proven to be an exceptional catalyst for the deoxygenative cyclization of ortho-functionalized nitroarenes, a transformation known as the Cadogan heterocyclization, to form valuable nitrogen-containing heterocycles. mit.edunih.gov

Using 1,2,2,3,4,4-hexamethylthis compound as a pre-catalyst, a range of o-nitrobenzaldimines and o-nitroazobenzenes can be converted into their corresponding 2H-indazoles and 2H-benzotriazoles. nih.govnih.govorganic-chemistry.org The reaction proceeds in the presence of a hydrosilane reductant, with the phosphetane catalyst mediating the deoxygenative N-N bond formation. nih.govacs.org Mechanistic studies, including DFT modeling, suggest the reaction proceeds via a turnover-limiting (3+1) cheletropic addition between the active P(III) phosphetane and the nitroarene substrate. nih.govorganic-chemistry.org This methodology is noted for its good functional group compatibility and provides a catalytic alternative to traditional methods that require stoichiometric phosphine reagents, often at high temperatures. nih.govmit.edu

Table 1: this compound Catalyzed Synthesis of 2H-Indazoles

This table presents a selection of substrates converted to 2H-indazoles using a this compound catalytic system, demonstrating the scope of the reaction.

| Entry | Substrate (o-nitrobenzaldimine) | Product (2H-Indazole) | Yield (%) |

| 1 | N-phenyl-2-nitrobenzaldimine | 2-phenyl-2H-indazole | 83 |

| 2 | N-(4-methoxyphenyl)-2-nitrobenzaldimine | 2-(4-methoxyphenyl)-2H-indazole | 95 |

| 3 | N-(4-chlorophenyl)-2-nitrobenzaldimine | 2-(4-chlorophenyl)-2H-indazole | 75 |

| 4 | N-benzyl-2-nitrobenzaldimine | 2-benzyl-2H-indazole | 88 |

Data compiled from studies on Cadogan heterocyclization. nih.govorganic-chemistry.orgmit.edu

The catalytic power of this compound extends to intermolecular bond-forming reactions. It effectively catalyzes the reductive cross-coupling of nitroarenes with boronic acids to form C-N bonds, providing a transition-metal-free route to aryl- and heteroarylamines. organic-chemistry.orgacs.orgnih.gov This method is chemoselective, targeting the nitro group in preference to other functionalities like aryl bromides or anilides, offering a complementary approach to established transition-metal-catalyzed methods like the Buchwald-Hartwig and Ullmann couplings. nih.govorganic-chemistry.orgmit.edu

Furthermore, this compound catalyzes the intermolecular N-N bond formation between nitroarenes and anilines to produce unsymmetrical hydrazines. nih.govorganic-chemistry.orgacs.org This transformation is highly selective and tolerant of various functional groups. organic-chemistry.orgnih.gov Mechanistic studies support an auto-tandem catalytic cascade where the phosphorus catalyst engages in two distinct reductive events within the P(III)/P(V)=O cycle to achieve the N-N coupling. nih.govacs.org

A key advantage of the this compound catalytic system is its high degree of chemoselectivity. In the synthesis of (hetero)arylamines from nitroarenes and boronic acids, the catalyst selectively activates the nitro group, leaving other potentially reactive sites untouched. nih.govmit.edu This allows for the direct synthesis of complex amines that would otherwise require protecting group strategies with other catalytic methods. organic-chemistry.org

Similarly, in the synthesis of unsymmetrical hydrazines, the cross-selective coupling of nitroarenes and anilines is achieved with high fidelity, avoiding the formation of symmetrical side products. nih.govorganic-chemistry.org The reaction conditions, which include the phosphetane oxide catalyst, a hydrosilane reductant, and a carboxylic acid additive, are optimized to promote the desired cross-coupling pathway. nih.govorganic-chemistry.org This method provides a powerful tool for accessing the hydrazine (B178648) scaffold, a crucial component in pharmaceuticals and materials science. organic-chemistry.org

This compound Catalyzed Wittig Reactions

The classic Wittig reaction, which converts aldehydes and ketones into alkenes, traditionally suffers from poor atom economy due to the generation of a stoichiometric amount of phosphine oxide waste. nih.gov Phosphetane 1-oxides have been successfully employed as catalysts to overcome this limitation, operating via a P(III)/P(V) redox cycle. thieme-connect.comacs.org

This compound catalysts exhibit significantly enhanced activity in the Wittig reaction compared to previously reported phospholane-based systems. acs.orgresearchgate.net This heightened reactivity allows the reaction to be performed under remarkably mild conditions, including at room temperature and with catalyst loadings as low as 1.0 mol %. acs.orgacs.org

A notable advantage is that these mild conditions can be achieved without the need for a Brønsted acid co-catalyst, which is often required in other catalytic Wittig systems to facilitate the reduction of the phosphine oxide. acs.orgresearchgate.net The methodology demonstrates good functional group tolerance and can be performed with various alkyl halides. acs.org In situ NMR studies have confirmed that the phosphine oxide is the resting state of the catalyst and that its reduction is the rate-determining step of the cycle. acs.orgacs.org The use of inexpensive and environmentally benign terminal reductants like poly(methylhydrosiloaxane) (PMHS) further enhances the practicality and green credentials of this catalytic approach. thieme-connect.comacs.orgresearchgate.net

Table 2: Comparison of Catalytic Wittig Reaction Conditions

This table highlights the operational advantages of this compound compared to other systems.

| Catalyst System | Typical Catalyst Loading | Temperature | Additive Required |

| Phospholane-based | ≥10 mol % | ≥100 °C | Yes (Brønsted acid) |

| This compound | 1-5 mol % | Room Temperature | No |

Data compiled from comparative studies of catalytic Wittig reactions. acs.orgresearchgate.net

Broad Substrate Scope and Functional Group Compatibility

This compound has demonstrated significant utility as a catalyst in various organic transformations, most notably in the catalytic Wittig reaction. A key advantage of this catalytic system is its broad substrate scope and high tolerance for a wide array of functional groups. Research has shown that a methyl-substituted this compound can effectively catalyze the synthesis of numerous alkenes, achieving yields of up to 97%. st-andrews.ac.ukacs.orgfigshare.com This methodology is compatible with substrates starting from alkyl chlorides, bromides, or iodides. st-andrews.ac.ukacs.orgfigshare.com

The catalytic system is highly effective for the olefination of both aliphatic and aromatic aldehydes. It tolerates various electron-donating and electron-withdrawing groups on aromatic aldehydes. Furthermore, the reaction accommodates substrates containing heterocyclic rings, such as thiophene (B33073) and furan, as well as protected amino acids, without significant loss of efficiency. thieme-connect.com This wide compatibility reduces the need for extensive protecting group strategies, streamlining synthetic routes to complex molecules. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.com

Below is a table summarizing the scope of the this compound catalyzed Wittig reaction with various substrates.

Interactive Data Table: Substrate Scope in this compound Catalyzed Wittig Reaction thieme-connect.com

| Aldehyde Substrate | Alkyl Halide Substrate | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Methyl chloroacetate | Methyl cinnamate | 97 | 93:7 |

| 4-Methoxybenzaldehyde | Methyl chloroacetate | Methyl 4-methoxycinnamate | 75 | 89:11 |

| 4-Chlorobenzaldehyde | Methyl chloroacetate | Methyl 4-chlorocinnamate | 78 | 89:11 |

| 2-Thiophenecarboxaldehyde | Methyl chloroacetate | Methyl 3-(thiophen-2-yl)acrylate | 88 | 99:1 |

| 2-Furaldehyde | Methyl chloroacetate | Methyl 3-(furan-2-yl)acrylate | 69 | 99:1 |

| N-Boc-phenylalaninal | Methyl chloroacetate | Methyl 4-(tert-butoxycarbonylamino)-5-phenylpent-2-enoate | 61 | 96:4 |

| Benzaldehyde | Chloroacetonitrile | Cinnamonitrile | 60 | 94:6 |

| Cyclohexanecarboxaldehyde | Methyl chloroacetate | Methyl 3-cyclohexylacrylate | 54 | 97:3 |

Utilization of Sustainable and Readily Available Reductants

A significant advancement in the application of this compound catalysis is the move towards more sustainable and economically viable reductants required to regenerate the active P(III) catalyst from its P(V) oxide form. Traditional stoichiometric phosphorus-mediated reactions are often criticized for generating large amounts of phosphine oxide waste. mdpi.com Catalytic systems based on this compound address this by incorporating a terminal reductant in a redox cycling mechanism.

Hydrosilanes are the most commonly employed reductants in these catalytic cycles. Phenylsilane (PhSiH₃) and diphenylsilane (B1312307) (Ph₂SiH₂) are frequently used and have proven effective. thieme-connect.comacs.org However, for large-scale and industrial applications, the focus has shifted to less expensive and more environmentally benign options.

Polymethylhydrosiloxane (B1170920) (PMHS) has emerged as a particularly attractive alternative. st-andrews.ac.ukacs.orgthieme-connect.com It is a readily available, inexpensive, and non-toxic co-polymer of dimethylsiloxane and methylhydrosiloxane. Its use as a terminal reductant, often in conjunction with renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), significantly enhances the green chemistry profile of the catalytic Wittig reaction. st-andrews.ac.ukacs.orgfigshare.com

Data Table: Sustainable Reductants for this compound Regeneration

| Reductant | Chemical Formula | Key Features |

| Phenylsilane | PhSiH₃ | Effective and commonly used in laboratory-scale synthesis. thieme-connect.comacs.org |

| Diphenylsilane | Ph₂SiH₂ | Efficient reductant for regenerating the phosphine catalyst. acs.org |

| Polymethylhydrosiloxane (PMHS) | Me₃SiO(SiHMeO)nSiMe₃ | Inexpensive, non-toxic, readily available, suitable for industrial applications. st-andrews.ac.ukacs.orgthieme-connect.com |

| Trimethoxysilane | (MeO)₃SiH | Used in base-free catalytic Wittig reactions. nih.gov |

Emerging Catalytic Applications

Beyond its established role in olefination reactions, this compound and its derivatives are finding use in a variety of novel and advanced organic transformations. These emerging applications leverage the unique reactivity conferred by the strained four-membered ring structure of the phosphetane core.

Deoxygenative Condensation of α-Keto Esters and Carboxylic Acids

One of the notable emerging applications is the use of a phosphetane catalyst for the deoxygenative condensation of α-keto esters and carboxylic acids. This reaction provides a chemoselective route to α-acyloxy ester products. The transformation is proposed to proceed through a catalytic P(III)/P(V)=O redox cycle, where the phosphetane catalyst facilitates the key bond-forming step. The inherent ring strain of the phosphacyclic catalyst is believed to be crucial for its high reactivity and efficiency in this process.

Role in Polymerization Processes, including Stereoselective Ring-Opening Polymerization

The application of this compound as a direct catalyst or initiator in polymerization processes, particularly stereoselective ring-opening polymerization (ROP), is not well-established in the current scientific literature. In fact, studies on related compounds have indicated a lack of reactivity in this area. For instance, the borane (B79455) adduct and the oxide of 1-phenylphosphetane (B13323325) have been reported to be unreactive towards radical ring-opening polymerization. While other phosphorus-containing compounds, such as phosphorus pentoxide and phosphazene bases, have been successfully employed as catalysts for ROP of monomers like ε-caprolactone and epoxides, a similar role for this compound has not been demonstrated.

Ligand Design in Asymmetric Transition Metal Catalysis

While this compound itself is a P(V) species, its reduced P(III) form, phosphetane, is a valuable scaffold for the design of chiral ligands for asymmetric transition metal catalysis. Phosphetane derivatives have been widely utilized as chiral phosphine ligands in a range of asymmetric catalytic reactions. The conformational rigidity of the four-membered ring structure makes them effective platforms for creating a well-defined chiral environment around a metal center.

These chiral phosphetane-based ligands have been successfully applied in reactions such as the asymmetric hydrosilylation of olefins. The ability to synthesize optically pure phosphetanes allows for the development of highly enantioselective catalysts. The design often involves creating P-chiral ligands, where the phosphorus atom itself is a stereogenic center, which can impart high levels of stereocontrol in catalytic transformations.

Future Prospects and Uncharted Territories in Phosphetane 1 Oxide Research

Rational Design of Novel Phosphetane (B12648431) 1-Oxide Catalysts with Tunable Properties

The future of phosphetane 1-oxide catalysis lies in the ability to move beyond existing systems and rationally design novel catalysts with precisely tailored properties. The phosphetane scaffold is particularly amenable to modification, offering a platform for systematic tuning of steric and electronic characteristics. researchgate.netacs.org The development of synthetic routes that allow for the introduction of diverse substituents on both the phosphorus atom and the ring carbons is crucial. researchgate.net This flexibility enables the creation of a library of catalysts whose activity can be optimized for specific applications. researchgate.netacs.org

A key principle in the design of these catalysts is the manipulation of ring geometry to enhance reactivity. For instance, the creation of bridged [2.2.1] bicyclic phosphine (B1218219) oxides results in a more acute C–P–C bond angle compared to their monocyclic counterparts. rsc.org This increased strain facilitates the reduction of the phosphine oxide, which is often a critical step in the catalytic cycle. rsc.org Computational modeling, particularly Density Functional Theory (DFT), plays an indispensable role in this design process, allowing for the prediction of geometric and electronic properties before synthesis is undertaken. rsc.orgresearchgate.net

The goal is to develop next-generation catalysts that exhibit higher activity at lower catalyst loadings (≤1 mol%) and operate efficiently under ambient temperatures, thereby broadening their applicability and practicality. researchgate.netacs.orgsci-hub.seresearchgate.net The synthesis of enantiomerically pure phosphetanes, often derived from chiral 1,3-diols, opens the door to asymmetric catalysis, a domain where tailored chiral environments are paramount. researchgate.net

Table 1: Design Strategies for this compound Catalysts

| Design Strategy | Objective | Example/Rationale | Reference |

|---|---|---|---|

| Scaffold Modification | Tune steric and electronic properties for enhanced activity and selectivity. | Introduction of various substituents on the phosphetane ring and phosphorus atom. | researchgate.net, acs.org, researchgate.net |

| Geometric Constraint | Increase ring strain to accelerate the P(V) to P(III) reduction step. | Synthesis of bridged [2.2.1] bicyclic phosphine oxides with more acute C–P–C angles. | rsc.org |

| Computational Modeling | Predict catalyst properties and guide synthetic efforts. | Using DFT to calculate bond angles and activation energies for catalyst reduction. | rsc.org, researchgate.net |

| Chiral Synthesis | Develop catalysts for asymmetric transformations. | Use of enantiomerically pure 1,3-diols to prepare chiral phosphetanes. | researchgate.net |

Exploration of Expanded Substrate and Reaction Scope in Organocatalysis

This compound catalysts have demonstrated remarkable efficacy in a range of chemical transformations. Future research will undoubtedly focus on expanding this repertoire to include new reaction classes and a broader array of substrates, particularly those that are challenging for traditional transition-metal catalysts.

Currently established applications include: